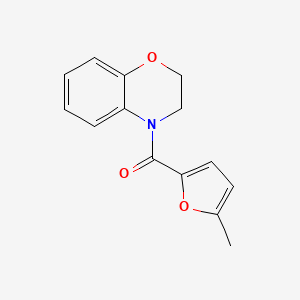
2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known to inhibit the activity of the enzyme 5-lipoxygenase-activating protein (FLAP), which is responsible for the synthesis of leukotrienes.
作用机制
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor acts by binding to the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide enzyme and preventing its activation, thus inhibiting the synthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and are known to cause bronchoconstriction, mucus secretion, and edema, which are the hallmark features of asthma and COPD.
Biochemical and Physiological Effects:
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has been shown to reduce airway inflammation, bronchoconstriction, and mucus secretion in animal models of asthma and COPD. In addition, this compound has also been found to reduce inflammation and improve intestinal function in animal models of IBD.
实验室实验的优点和局限性
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has several advantages for use in laboratory experiments. It is a highly specific inhibitor of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide activity and does not affect the activity of other enzymes or receptors. Furthermore, this compound is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations associated with the use of this compound in laboratory experiments. The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor is highly lipophilic, which can make it difficult to solubilize in aqueous solutions. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor. One potential area of investigation is the development of more potent and selective 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as psoriasis and rheumatoid arthritis.
Conclusion:
In conclusion, 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit the activity of the 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide enzyme makes it a valuable tool for investigating the role of leukotrienes in disease pathogenesis. Further research is needed to fully understand the potential of this compound and to develop more effective and selective 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitors.
合成方法
The synthesis of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide involves the reaction of 3-fluorobenzoyl chloride with 1-methyl-4-pyrazolecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
The 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The inhibition of 2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide activity results in a decrease in the production of leukotrienes, which are known to play a crucial role in the pathogenesis of these diseases.
属性
IUPAC Name |
2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-16-8-11(7-14-16)15-12(17)6-9-3-2-4-10(13)5-9/h2-5,7-8H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKIPETWIZACBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)

![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)






![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

